structure elucidation of 5-amino-2-fluoro-N-methylbenzamide
structure elucidation of 5-amino-2-fluoro-N-methylbenzamide
An In-Depth Technical Guide to the Structure Elucidation of 5-amino-2-fluoro-N-methylbenzamide
This guide provides a comprehensive, field-proven methodology for the complete , a compound of interest in contemporary drug discovery and chemical research. The narrative is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the strategic reasoning behind each analytical choice. Our approach is an integrated, self-validating system where each piece of data corroborates the others, ensuring the highest degree of scientific integrity.
Foundational Analysis and Strategic Workflow
The initial step in the characterization of a novel or synthesized compound is to confirm its elemental composition and molecular weight. For our target molecule, 5-amino-2-fluoro-N-methylbenzamide, the molecular formula is C₈H₉FN₂O, corresponding to a monoisotopic mass of 168.0699 g/mol .[1] Our strategy is to employ a multi-technique approach, beginning with mass spectrometry to confirm the mass, followed by infrared spectroscopy to identify key functional groups, and culminating in a suite of nuclear magnetic resonance experiments to definitively map the molecular skeleton.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Rationale: Mass spectrometry is the foundational technique for structure elucidation, providing the most direct measurement of molecular weight.[2] For a molecule like 5-amino-2-fluoro-N-methylbenzamide, which contains polar functional groups, a soft ionization technique such as Electrospray Ionization (ESI) is optimal. ESI prevents fragmentation during the ionization process, ensuring a strong signal for the protonated molecular ion ([M+H]⁺), which is critical for confirming the molecular formula.[3]
Experimental Protocol: High-Resolution ESI-MS
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
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Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Set the ESI source to positive ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
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Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to induce fragmentation and gather structural information.
Data Presentation and Fragmentation Analysis
The primary ion observed will be the protonated molecule, [M+H]⁺. High-resolution measurement allows for the confident determination of the elemental composition.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 169.0772 | Protonated Molecular Ion |
| Fragment 1 | 138.0612 | Loss of N-methylaminocarbonyl radical |
| Fragment 2 | 111.0456 | Loss of CONHCH₃ |
| Fragment 3 | 95.0451 | Loss of F and CONHCH₃ |
The fragmentation pattern provides key structural insights. The most probable fragmentation pathway involves the cleavage of the amide bond, a common fragmentation for benzamides.
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups by identifying their characteristic vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the primary amine (N-H stretches), the secondary amide (N-H stretch and C=O stretch), and the aromatic ring.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
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Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[2]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Presentation and Interpretation
| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode |
| 3450 - 3300 (two bands) | Primary Amine (N-H symmetric & asymmetric stretch) |
| ~3300 | Secondary Amide (N-H stretch) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (N-CH₃) |
| ~1640 | Secondary Amide (C=O stretch, Amide I) |
| ~1620 | Primary Amine (N-H bend) |
| ~1550 | Secondary Amide (N-H bend, Amide II) |
| 1500 - 1400 | Aromatic C=C ring stretches |
| ~1250 | Aromatic C-N stretch |
| ~1200 | C-F stretch |
The presence of two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amino group (-NH₂). The strong carbonyl absorption around 1640 cm⁻¹ confirms the presence of the amide functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By conducting a series of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, we can piece together the complete carbon-hydrogen framework and confirm the precise arrangement of all atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4] The choice of DMSO-d₆ is strategic as it slows down the exchange of the amine and amide protons, often resulting in sharper signals.[1][5]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
Predicted Data and Interpretation:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration |
| H-N-CH₃ | ~8.3 | broad quartet | ~4.5 | 1H |
| H-3 | ~7.5 | dd | J(H-F) ≈ 12, J(H-H) ≈ 8.5 | 1H |
| H-6 | ~6.8 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | 1H |
| H-4 | ~6.6 | dd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |
| -NH₂ | ~5.5 | broad singlet | - | 2H |
| N-CH₃ | ~2.8 | d | ~4.5 | 3H |
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Aromatic Region (δ 6.5-7.5): The three aromatic protons will appear as a complex set of multiplets due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine (H-3) will show a large coupling to ¹⁹F.
-
Amide and Amine Protons: The amide N-H proton (~8.3 ppm) is expected to be a broad quartet due to coupling with the methyl protons. The amine protons (~5.5 ppm) will likely be a broad singlet due to exchange.
-
Aliphatic Region (δ 2.8): The N-methyl group appears as a doublet, coupled to the amide N-H proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
Predicted Data and Interpretation:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-F | ~158 (d, ¹J(C-F) ≈ 245 Hz) |
| C-NH₂ | ~148 (d, J(C-F) ≈ 12 Hz) |
| C-H (C-3) | ~128 (d, J(C-F) ≈ 8 Hz) |
| C-CONH- | ~120 (d, J(C-F) ≈ 4 Hz) |
| C-H (C-6) | ~115 (d, J(C-F) ≈ 22 Hz) |
| C-H (C-4) | ~113 |
| N-CH₃ | ~26 |
The most notable feature is the large one-bond coupling constant (¹J(C-F)) for C-2, which is characteristic of a carbon directly bonded to fluorine. The other aromatic carbons will also show smaller couplings to the fluorine atom.
¹⁹F NMR Spectroscopy: Fluorine's Unique Signature
Protocol: Acquire a proton-decoupled ¹⁹F NMR spectrum.
Predicted Data and Interpretation: A single resonance is expected in the ¹⁹F NMR spectrum. For an aromatic fluoride, this is typically in the range of -110 to -140 ppm. The exact chemical shift is highly sensitive to the electronic environment, providing a valuable confirmation of the substitution pattern.
2D NMR: Connecting the Dots
Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting fragments of the molecule.[8]
Key Expected 2D Correlations:
-
COSY: Cross-peaks will be observed between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6).
-
HSQC: Correlations will confirm the direct attachment of each aromatic proton to its corresponding carbon, and the N-CH₃ protons to the methyl carbon.
-
HMBC: This is the key experiment. We expect to see a correlation from the N-CH₃ protons to the amide carbonyl carbon (~165 ppm), definitively linking the methyl group to the amide. Additionally, correlations from the aromatic protons to neighboring carbons will confirm the substitution pattern on the ring. For instance, H-6 should show a correlation to the carbon bearing the amino group (C-5).
Conclusion: A Self-Validating Structural Assignment
The structure of 5-amino-2-fluoro-N-methylbenzamide is unequivocally confirmed through the convergence of multiple analytical techniques. High-resolution mass spectrometry validates the molecular formula. FTIR spectroscopy confirms the presence of the primary amine and secondary amide functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, with every proton and carbon atom assigned to its precise location within the molecular framework. This integrated, self-validating approach ensures the highest level of confidence in the final structural assignment.
References
-
PubChem. 5-amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
-
ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
PubMed. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. [Link]
-
PubMed Central. Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Cheminfo.org. IR spectra prediction. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter™. [Link]
-
Chemistry LibreTexts. 14: COSY. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
YouTube. How to interpret a HSQC NMR Spectrum. [Link]
-
YouTube. Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together". [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. 1H-1H COSY NMR. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
University of California. Amines. [Link]
-
NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]
-
RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]
-
NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. acdlabs.com [acdlabs.com]
- 3. CASPRE [caspre.ca]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
